(R)-(+)-Verapamilic Acid
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Overview
Description
®-(+)-Verapamilic Acid is a chiral compound that is an enantiomer of Verapamil, a well-known calcium channel blocker. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications and its role in the synthesis of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Verapamilic Acid typically involves the resolution of racemic Verapamil or its derivatives. One common method is the use of chiral resolution agents to separate the enantiomers. Another approach involves asymmetric synthesis using chiral catalysts to directly produce the desired enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-(+)-Verapamilic Acid often employs large-scale chiral resolution techniques. These methods include the use of chiral chromatography or crystallization processes to achieve high enantiomeric purity. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Verapamilic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-(+)-Verapamilic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of calcium channels.
Medicine: Research focuses on its potential therapeutic applications, including its use as a precursor in the synthesis of cardiovascular drugs.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-(+)-Verapamilic Acid involves its interaction with calcium channels in cell membranes. By binding to these channels, it inhibits the influx of calcium ions, which can modulate various physiological processes such as muscle contraction and neurotransmitter release. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.
Comparison with Similar Compounds
Verapamil: The racemic mixture from which ®-(+)-Verapamilic Acid is derived.
Diltiazem: Another calcium channel blocker with a similar mechanism of action.
Nifedipine: A dihydropyridine calcium channel blocker with different structural features but similar therapeutic effects.
Uniqueness: ®-(+)-Verapamilic Acid is unique due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other calcium channel blockers. This specificity can lead to variations in efficacy, side effects, and therapeutic applications.
Properties
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLIANLKRGLY-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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